2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride
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Overview
Description
2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromine atom, and a nitro group attached to a phenyl ring, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride typically involves the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce a nitro group at the ortho position relative to the bromine atom.
Protection of Amino Group: The amino group of the nitrated product is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Alkylation: The protected nitrated compound is then subjected to alkylation with a suitable alkylating agent to introduce the propanoic acid moiety.
Deprotection: The protecting group is removed to regenerate the free amino group.
Hydrochloride Formation: The final product is obtained by treating the free amino acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The amino group can participate in acylation or alkylation reactions to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-3-(4-bromo-2-aminophenyl)propanoic acid.
Reduction: Formation of 2-amino-3-(4-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine and nitro groups can influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 2-amino-3-(4-bromophenyl)propanoic acid hydrochloride
- 2-amino-3-(2-nitrophenyl)propanoic acid hydrochloride
Uniqueness
2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride is unique due to the presence of both bromine and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
82420-39-1 |
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Molecular Formula |
C9H10BrClN2O4 |
Molecular Weight |
325.5 |
Purity |
95 |
Origin of Product |
United States |
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